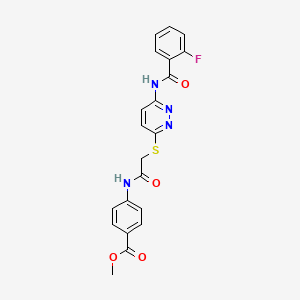

Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate

Description

Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a pyridazine core substituted with a 2-fluorobenzamido group at the 6-position. This heterocyclic system is connected via a thioacetamido (-S-CH2-C(=O)-NH-) linker to a methyl benzoate moiety at the 4-position of the benzene ring.

Properties

IUPAC Name |

methyl 4-[[2-[6-[(2-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O4S/c1-30-21(29)13-6-8-14(9-7-13)23-18(27)12-31-19-11-10-17(25-26-19)24-20(28)15-4-2-3-5-16(15)22/h2-11H,12H2,1H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAZIXMJPPFSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core pyridazine ring. The process may include:

Formation of the pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the fluorobenzamido group: This step involves the reaction of the pyridazine ring with 2-fluorobenzoyl chloride under controlled conditions.

Attachment of the thioacetamide group: The thioacetamide group is introduced through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: In industry, this compound could be utilized in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s closest analogs are ethyl benzoate derivatives with heterocyclic substitutions, as reported in Molecules (2011) . Key differences include:

- Ester Group : The target compound uses a methyl benzoate ester, whereas analogs like I-6230 and I-6232 employ ethyl esters, which may influence pharmacokinetic properties such as hydrolysis rates and bioavailability.

- Linker Chemistry: The thioacetamido bridge in the target compound contrasts with phenethylamino (e.g., I-6230) or phenethylthio (e.g., I-6373) linkers in analogs. Thioether linkages (as in the target) often enhance oxidative stability compared to amine-based linkers.

- Heterocyclic Substituents : The 2-fluorobenzamido group on the pyridazine ring distinguishes it from analogs with methylpyridazine (I-6232), isoxazole (I-6273), or 3-methylisoxazole (I-6373) substituents. Fluorination typically improves binding affinity in receptor-targeted applications due to electronic and steric effects.

Table 1: Structural and Functional Comparison of Analogs

Biological Activity

Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridazine ring , a fluorobenzamido group , and a thioacetamido linkage . These structural components contribute to its unique chemical properties, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H16FN3O3S |

| Molecular Weight | 349.38 g/mol |

| CAS Number | 1021120-11-5 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The fluorobenzamido group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the pyridazine ring facilitates π-π stacking interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism may involve the inhibition of key enzymes involved in tumor growth or the induction of apoptosis in cancer cells.

Case Study: Anticancer Efficacy

- Cell Lines Tested: HepG2 (liver carcinoma), MCF-7 (breast carcinoma)

- IC50 Values:

- HepG2: 3.57 µM

- MCF-7: 4.50 µM

- Selectivity Index: High therapeutic index indicating potential safety .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against a range of pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 µg/mL |

| Escherichia coli | <20 µg/mL |

| Candida albicans | <15 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. In vitro assays have demonstrated its ability to scavenge free radicals effectively.

Antioxidant Assays:

- DPPH Scavenging Activity: 92% at 100 µM concentration.

- ABTS Scavenging Activity: Comparable to standard antioxidants like vitamin C .

Comparative Analysis with Similar Compounds

When compared to other pyridazine derivatives, such as Zardaverine and Emorfazone, this compound exhibits distinct biological activities due to its unique structural features.

| Compound | Activity | Notes |

|---|---|---|

| Methyl 4-(...benzoate) | Anticancer, Antimicrobial | High selectivity and potency |

| Zardaverine | Anti-platelet | Primarily cardiovascular applications |

| Emorfazone | Anti-inflammatory | Limited anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.